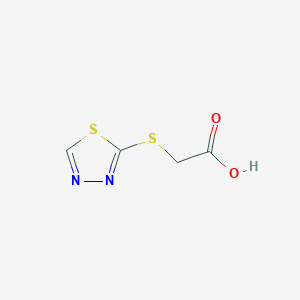
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is an organic compound with the molecular formula C4H4N2O2S2 and a molecular weight of 176.22 g/mol It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
准备方法
The synthesis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method includes the reaction of 2-mercapto-1,3,4-thiadiazole with chloroacetic acid under basic conditions . The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, although these reactions are less common.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Amino-1,3,4-thiadiazol-2-ylsulfanyl-acetic acid: Another derivative with potential biological activities.
(2-((ME-(1,3,4)Thiadiazol-ylsulfanyl)-ac-amino)-thiazol-yl)-acetic acid: A more complex derivative with additional functional groups.
生物活性
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing key research outcomes.
Antimicrobial Activity
Thiadiazole derivatives are known for their significant antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 31.25 μg/mL | |
| Streptococcus pyogenes | 31.25 μg/mL | |
| Staphylococcus aureus | 62.5 μg/mL |
In a comparative study, the compound showed greater efficacy than conventional antibiotics like ofloxacin and cefepime, indicating its potential as a lead antimicrobial agent.
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- HEPG2 Liver Cancer Cells : In vitro studies showed that the compound inhibited cell proliferation with an EC50 value of 10.28 μg/mL .
- Human Ovarian Cancer SK-OV-3 : The compound exhibited significant antiproliferative activity with an IC50 of 19.5 μM .
| Cell Line | EC50 / IC50 Value | Reference |
|---|---|---|
| HEPG2 | 10.28 μg/mL | |
| SK-OV-3 | 19.5 μM | |
| HL-60 | Induced apoptosis via caspase activation |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of specific kinases involved in tumor progression.
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives are also noteworthy. Research has indicated that these compounds can modulate inflammatory pathways and reduce cytokine production.
Mechanisms
- Inhibition of NF-kB Pathway : Studies have shown that compounds similar to this compound can inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines .
- Cytokine Modulation : The compound has been reported to decrease levels of TNF-alpha and IL-6 in vitro, further supporting its anti-inflammatory potential .
属性
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S2/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGDEPWZLFUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













